![molecular formula C14H16N2O2 B1587715 2,3-Di(4-pyridyl)-2,3-butanediol CAS No. 69267-29-4](/img/structure/B1587715.png)
2,3-Di(4-pyridyl)-2,3-butanediol
Overview
Description
2,3-Di(4-pyridyl)-2,3-butanediol (DPD) is a chiral ligand that is widely used in various scientific research applications, including catalysis, asymmetric synthesis, and medicinal chemistry. DPD is a versatile compound that has a unique structure, which makes it an attractive candidate for various chemical reactions.
Mechanism of Action
The mechanism of action of 2,3-Di(4-pyridyl)-2,3-butanediol is not fully understood. However, it is believed that 2,3-Di(4-pyridyl)-2,3-butanediol acts as a chiral ligand or chiral auxiliary in various chemical reactions. 2,3-Di(4-pyridyl)-2,3-butanediol can form a complex with a metal catalyst, which can then catalyze a chemical reaction with high enantioselectivity. 2,3-Di(4-pyridyl)-2,3-butanediol can also act as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of a reaction.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 2,3-Di(4-pyridyl)-2,3-butanediol. However, it has been reported that 2,3-Di(4-pyridyl)-2,3-butanediol can act as a chiral ligand for various enzymes, such as alcohol dehydrogenase and lactate dehydrogenase. 2,3-Di(4-pyridyl)-2,3-butanediol can also bind to metal ions, such as copper and zinc, which can affect the activity of various enzymes.
Advantages and Limitations for Lab Experiments
The main advantage of using 2,3-Di(4-pyridyl)-2,3-butanediol in lab experiments is its high enantioselectivity. 2,3-Di(4-pyridyl)-2,3-butanediol can catalyze various chemical reactions with high stereoselectivity, which can lead to the formation of chiral compounds. However, the main limitation of using 2,3-Di(4-pyridyl)-2,3-butanediol is its high cost. 2,3-Di(4-pyridyl)-2,3-butanediol is a relatively expensive compound, which can limit its use in large-scale reactions.
Future Directions
There are several future directions for the use of 2,3-Di(4-pyridyl)-2,3-butanediol in scientific research. One potential direction is the development of new catalytic reactions using 2,3-Di(4-pyridyl)-2,3-butanediol as a chiral ligand. Another potential direction is the synthesis of new biologically active compounds using 2,3-Di(4-pyridyl)-2,3-butanediol as a building block. Additionally, the use of 2,3-Di(4-pyridyl)-2,3-butanediol in the synthesis of chiral materials, such as chiral polymers and chiral liquid crystals, is another potential direction for future research.
Scientific Research Applications
2,3-Di(4-pyridyl)-2,3-butanediol has been widely used in various scientific research applications, including catalysis, asymmetric synthesis, and medicinal chemistry. 2,3-Di(4-pyridyl)-2,3-butanediol is a versatile compound that has a unique structure, which makes it an attractive candidate for various chemical reactions. 2,3-Di(4-pyridyl)-2,3-butanediol can be used as a chiral ligand in catalytic reactions, such as the asymmetric hydrogenation of ketones and imines. 2,3-Di(4-pyridyl)-2,3-butanediol can also be used as a chiral auxiliary in asymmetric synthesis, such as the synthesis of chiral amino alcohols and chiral lactones. In medicinal chemistry, 2,3-Di(4-pyridyl)-2,3-butanediol has been used as a building block for the synthesis of various biologically active compounds, such as antitumor agents and antiviral agents.
properties
IUPAC Name |
2,3-dipyridin-4-ylbutane-2,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-13(17,11-3-7-15-8-4-11)14(2,18)12-5-9-16-10-6-12/h3-10,17-18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOSNRFNGIFXLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)(C(C)(C2=CC=NC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395492 | |
Record name | 2,3-Di(4-pyridyl)-2,3-butanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Di(4-pyridyl)-2,3-butanediol | |
CAS RN |
69267-29-4 | |
Record name | 2,3-Di(4-pyridyl)-2,3-butanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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